molecular formula C18H19FN4O2S2 B276217 3-amino-6-(4-fluorophenyl)-2-{[2-(4-morpholinyl)ethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one

3-amino-6-(4-fluorophenyl)-2-{[2-(4-morpholinyl)ethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B276217
M. Wt: 406.5 g/mol
InChI Key: VXJADVZIXDBFNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-6-(4-fluorophenyl)-2-{[2-(4-morpholinyl)ethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidine derivative with potential anticancer activity. It is a small molecule inhibitor of the protein kinase B-Raf, which is involved in the mitogen-activated protein kinase (MAPK) signaling pathway. The MAPK pathway is frequently dysregulated in cancer, making B-Raf an attractive target for cancer therapy.

Mechanism of Action

The mechanism of action of 3-amino-6-(4-fluorophenyl)-2-{[2-(4-morpholinyl)ethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one involves inhibition of the B-Raf protein kinase. B-Raf is a key component of the 3-amino-6-(4-fluorophenyl)-2-{[2-(4-morpholinyl)ethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one signaling pathway, which regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is common in cancer, making B-Raf an attractive target for therapy. By inhibiting B-Raf, 3-amino-6-(4-fluorophenyl)-2-{[2-(4-morpholinyl)ethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one disrupts the 3-amino-6-(4-fluorophenyl)-2-{[2-(4-morpholinyl)ethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one pathway and inhibits cancer cell growth.
Biochemical and Physiological Effects:
In addition to its anticancer activity, 3-amino-6-(4-fluorophenyl)-2-{[2-(4-morpholinyl)ethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one has been shown to have other biochemical and physiological effects. It has been reported to inhibit platelet aggregation and to have anti-inflammatory activity. It has also been investigated for its potential in treating autoimmune diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 3-amino-6-(4-fluorophenyl)-2-{[2-(4-morpholinyl)ethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one in lab experiments include its specificity for B-Raf and its potential as an anticancer agent. However, limitations include its low solubility in aqueous solutions and its potential toxicity.

Future Directions

There are several future directions for research on 3-amino-6-(4-fluorophenyl)-2-{[2-(4-morpholinyl)ethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one. One direction is to investigate its potential in combination therapy with other anticancer agents. Another direction is to explore its potential in treating autoimmune diseases. Additionally, further studies are needed to determine its toxicity and pharmacokinetics in vivo.

Synthesis Methods

The synthesis of 3-amino-6-(4-fluorophenyl)-2-{[2-(4-morpholinyl)ethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one involves several steps. The starting material is 2-chloro-6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one, which is reacted with sodium ethoxide to form the corresponding ethylthio derivative. This intermediate is then reacted with 2-(4-morpholinyl)ethylamine to give the final product.

Scientific Research Applications

3-amino-6-(4-fluorophenyl)-2-{[2-(4-morpholinyl)ethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one has been extensively studied for its potential as an anticancer agent. Preclinical studies have shown that it inhibits the growth of cancer cells in vitro and in vivo, particularly in melanoma and colorectal cancer. It has also been investigated for its potential in combination therapy with other anticancer agents.

properties

Molecular Formula

C18H19FN4O2S2

Molecular Weight

406.5 g/mol

IUPAC Name

3-amino-6-(4-fluorophenyl)-2-(2-morpholin-4-ylethylsulfanyl)thieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C18H19FN4O2S2/c19-13-3-1-12(2-4-13)15-11-14-16(27-15)17(24)23(20)18(21-14)26-10-7-22-5-8-25-9-6-22/h1-4,11H,5-10,20H2

InChI Key

VXJADVZIXDBFNW-UHFFFAOYSA-N

SMILES

C1COCCN1CCSC2=NC3=C(C(=O)N2N)SC(=C3)C4=CC=C(C=C4)F

Canonical SMILES

C1COCCN1CCSC2=NC3=C(C(=O)N2N)SC(=C3)C4=CC=C(C=C4)F

Origin of Product

United States

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